Butylone-d3 (hydrochloride)
Overview
Description
Butylone-d3 (hydrochloride) is an analytical reference material intended for use as an internal standard for the quantification of butylone by GC- or LC-MS . It is categorized as a cathinone and is a metabolite of bk-DMBDB . It has been detected in products sold as bath salts .
Synthesis Analysis
Butylone can be synthesized in a laboratory via the following route: 3,4-methylenedioxybutyrophenone dissolved in dichloromethane to bromine gives 3′,4′-methylenedioxy-2-bromobutyrophenone. This product was then dissolved in dichloromethane and added to an aqueous solution of methylamine (40%) .Molecular Structure Analysis
The molecular formula of Butylone-d3 (hydrochloride) is C12H12D3NO3 • HCl . The SMILES string representation is CCC (NC ( [2H]) ( [2H]) [2H])C (C1=CC (OCO2)=C2C=C1)=O.Cl .Chemical Reactions Analysis
Butylone acts in a similar way as MDMA and Methylone, it causes an increase in extracellular monoamine levels .Physical And Chemical Properties Analysis
The molecular weight of Butylone-d3 (hydrochloride) is 260.73 g/mol . It is a neat solid with solubility in DMF: 2.5 mg/ml, DMSO: 14 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 3 mg/ml .Scientific Research Applications
Neurochemical Profile Studies Butylone, along with other cathinones like mephedrone and methylone, has been studied for its effects on monoamine transporters and interactions with serotonin (5‐HT) and dopamine receptors. This research helps understand the psychostimulant effects of these substances (López-Arnau et al., 2012).
Forensic Science Applications The analysis of substituted cathinones, including butylone, is crucial in forensic science. The synthesis and characterization of various isomers of butylone are significant for identifying substances in seized drug samples (Kavanagh et al., 2012).
Metabolism and Toxicological Detection Research has been conducted on the metabolism of butylone and its detection in urine using gas chromatography–mass spectrometry. This is important for understanding the drug's metabolic pathways and for toxicological screening (Meyer et al., 2010).
Pharmacological Research Butylone's potential role in dopamine D3 receptor-related pathways has been studied. Understanding the receptor interactions of drugs like butylone can aid in developing treatments for substance abuse (Grundt et al., 2007), (Mason et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(trideuteriomethylamino)butan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-3-9(13-2)12(14)8-4-5-10-11(6-8)16-7-15-10;/h4-6,9,13H,3,7H2,1-2H3;1H/i2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJFEZQEDOBEOT-MUTAZJQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(CC)C(=O)C1=CC2=C(C=C1)OCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746873 | |
Record name | 1-(1,3-Benzodioxol-5-yl)-2-(methyl-d3-amino)-1-butanone hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butylone-d3 (hydrochloride) | |
CAS RN |
1231710-63-6 | |
Record name | 1-(1,3-Benzodioxol-5-yl)-2-(methyl-d3-amino)-1-butanone hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1231710-63-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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